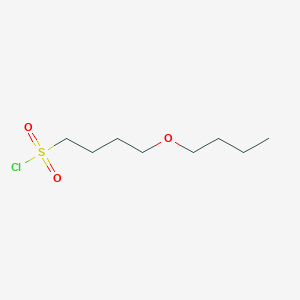
4-Butoxybutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxybutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly known for its role in the synthesis of sulfonamides and other sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxybutane-1-sulfonyl chloride typically involves the reaction of 4-butoxybutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
4-Butoxybutane-1-sulfonic acid+SOCl2→4-Butoxybutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of N-chloroamides as dual-function reagents for oxidative chlorination is also explored in continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
4-Butoxybutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation and Reduction: While less common, the sulfonyl chloride group can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Anhydrous solvents like dichloromethane or chloroform are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts like pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.
Scientific Research Applications
4-Butoxybutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Sulfonyl chlorides are used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: The compound is used in the synthesis of sulfonamide drugs, which have antibacterial properties.
Mechanism of Action
The mechanism of action of 4-Butoxybutane-1-sulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
4-Butoxybutane-1-sulfonyl chloride is unique due to its butoxy substituent, which imparts different physical and chemical properties compared to simpler sulfonyl chlorides. This makes it particularly useful in applications where specific reactivity or solubility characteristics are desired .
Properties
Molecular Formula |
C8H17ClO3S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
4-butoxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-2-3-6-12-7-4-5-8-13(9,10)11/h2-8H2,1H3 |
InChI Key |
GCIDLDMVWKKZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
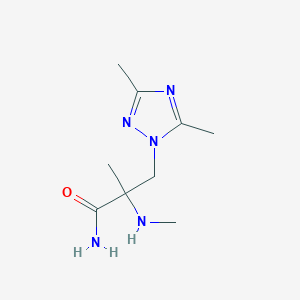
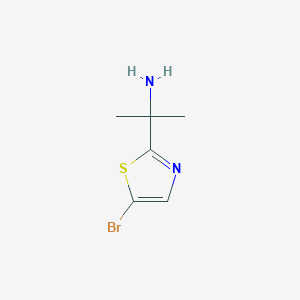
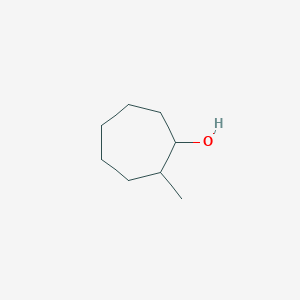
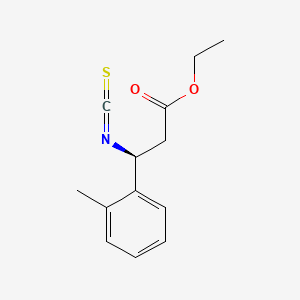



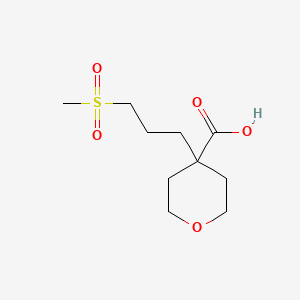



![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)
